Oxidation Stability: Tertiary Alcohol vs. Primary Alcohol Analog
2-(2-Bromo-6-fluorophenyl)propan-2-ol, as a tertiary alcohol, demonstrates near-complete resistance to oxidation under standard laboratory conditions. In contrast, the primary alcohol analog 2-(2-bromo-6-fluorophenyl)ethanol is readily oxidized to an aldehyde or carboxylic acid [1]. This difference is quantified by the fact that tertiary alcohols do not react with common oxidizing agents like chromic acid, whereas primary alcohols are quantitatively converted [1].
| Evidence Dimension | Resistance to oxidation by chromic acid |
|---|---|
| Target Compound Data | No reaction (0% conversion) under mild conditions |
| Comparator Or Baseline | 2-(2-bromo-6-fluorophenyl)ethanol (primary alcohol): Quantitative conversion to aldehyde/acid |
| Quantified Difference | Complete resistance vs. quantitative oxidation |
| Conditions | Standard chromic acid oxidation test |
Why This Matters
This stability prevents unwanted degradation during multi-step syntheses or under ambient storage, ensuring higher yields and reducing the need for inert atmosphere handling compared to primary alcohol alternatives.
- [1] Britannica, 'Alcohol - Reactions of alcohols', Section: Oxidation, 2024 View Source
